Oratecan is classified as an anticancer drug, specifically targeting solid tumors. Its molecular formula is , and it has a molecular weight of approximately 623.1 g/mol. The compound is being investigated for treating various cancers, including colorectal, gastroesophageal, pancreatic, and ovarian cancers.
The synthesis of Oratecan involves a straightforward reaction between irinotecan and encequidar methanesulfonate. The process typically follows a dose-escalation design in clinical settings, where patients receive escalating doses of irinotecan (from 20 to 320 mg/m²) alongside a fixed dose of encequidar methanesulfonate (15 mg) every 21 days. This method aims to optimize the therapeutic window and minimize adverse effects.
Oratecan undergoes various chemical reactions that are essential for its activation and efficacy:
These reactions are crucial for the activation of Oratecan and its subsequent therapeutic effects.
The mechanism of action for Oratecan primarily revolves around the conversion of irinotecan into SN-38 within the body. This conversion occurs through enzymatic hydrolysis facilitated by carboxylesterases. Once activated, SN-38 binds to DNA topoisomerase I, leading to the formation of DNA breaks during replication. This action ultimately triggers apoptotic pathways in cancer cells, thereby inhibiting tumor growth.
Oratecan exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Oratecan behaves in biological systems and its formulation for therapeutic use.
Oratecan's primary application lies within oncology research. It is being studied for its effectiveness against various solid tumors due to its enhanced delivery mechanism provided by encequidar methanesulfonate. Current research focuses on optimizing dosing regimens and evaluating safety profiles in clinical trials . Additionally, innovative approaches such as in vivo synthesis of anticancer drugs using metal catalysts are being explored to enhance the efficacy of compounds like Oratecan by assembling them directly at tumor sites .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2